Methyl 4-ethoxy-2-methylbenzoate
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Overview
Description
Methyl 4-ethoxy-2-methylbenzoate is an organic compound with the molecular formula C11H14O3. It is an ester derivative of benzoic acid, characterized by the presence of an ethoxy group at the 4-position and a methyl group at the 2-position on the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-ethoxy-2-methylbenzoate can be synthesized through the esterification of 4-ethoxy-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. The reaction mixture is heated in a reactor, and the ester product is separated from the reaction mixture by distillation. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethoxy-2-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: 4-ethoxy-2-methylbenzoic acid.
Reduction: 4-ethoxy-2-methylbenzyl alcohol.
Substitution: Various substituted methyl 4-ethoxy-2-methylbenzoates depending on the substituent introduced.
Scientific Research Applications
Methyl 4-ethoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 4-ethoxy-2-methylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The benzene ring allows for interactions with aromatic receptors and enzymes, influencing biological activities.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure lacking the ethoxy and methyl substituents.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Methyl 4-methoxybenzoate: Contains a methoxy group at the 4-position instead of an ethoxy group.
Uniqueness
Methyl 4-ethoxy-2-methylbenzoate is unique due to the presence of both an ethoxy group and a methyl group on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 4-ethoxy-2-methylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-4-14-9-5-6-10(8(2)7-9)11(12)13-3/h5-7H,4H2,1-3H3 |
InChI Key |
QLFSGRAAKXOMLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)OC)C |
Origin of Product |
United States |
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